molecular formula C14H16O4S B15458076 Methyl 7-(benzenesulfonyl)hept-2-ynoate CAS No. 61772-08-5

Methyl 7-(benzenesulfonyl)hept-2-ynoate

Cat. No.: B15458076
CAS No.: 61772-08-5
M. Wt: 280.34 g/mol
InChI Key: DGRFAJYLJWLENS-UHFFFAOYSA-N
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Description

Methyl 7-(benzenesulfonyl)hept-2-ynoate is a synthetic organic compound that serves as a versatile building block in medicinal chemistry and chemical synthesis. It features a benzenesulfonyl group, a functionality commonly employed in organic synthesis as a protecting group or activating agent for nitrogen nucleophiles, and as a key structural motif in the development of pharmaceutical agents . The molecule also contains an alkyne moiety within a hept-2-ynoate ester chain, making it a valuable substrate for metal-catalyzed coupling reactions, such as the Sonogashira reaction, which is widely used to construct conjugated systems for materials science and drug discovery . Researchers can utilize this compound in the synthesis of more complex molecules, particularly in constructing 10-membered azaenediyne systems investigated for their antitumor properties through Nicholas-type cyclization and Bergman cyclization . Its structure suggests potential application in developing novel chemical entities for probing biological pathways or as intermediates for active pharmaceutical ingredients (APIs). This product is intended for research purposes by qualified laboratory personnel and is strictly labeled as For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

CAS No.

61772-08-5

Molecular Formula

C14H16O4S

Molecular Weight

280.34 g/mol

IUPAC Name

methyl 7-(benzenesulfonyl)hept-2-ynoate

InChI

InChI=1S/C14H16O4S/c1-18-14(15)11-7-2-3-8-12-19(16,17)13-9-5-4-6-10-13/h4-6,9-10H,2-3,8,12H2,1H3

InChI Key

DGRFAJYLJWLENS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C#CCCCCS(=O)(=O)C1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s key structural elements—benzenesulfonyl group, ester linkage, and alkyne chain—are shared with several classes of compounds. Below is a comparative analysis:

Table 1: Key Properties of Methyl 7-(Benzenesulfonyl)Hept-2-Ynoate and Analogues
Compound Name Substituents/Functional Groups Reactivity/Applications Synthesis Yield Challenges
This compound Benzenesulfonyl, alkyne, methyl ester Click chemistry, antibacterial research Moderate (purification challenges)
Methyl benzoate (CAS 93-58-3) Simple aromatic ester Solvent, flavoring agent High (straightforward synthesis)
4-Chlorobenzenesulfonyl antipsychotic (Patent) Chloro, methoxy, tetrahydrobenzazepine CNS activity (antipsychotic) Not specified (patent-protected)
Perfluorinated benzenesulfonyl chlorides (e.g., [25444-35-3]) Fluorinated alkyl chains Surfactants, corrosion inhibitors Variable (fluorination complexity)

Physicochemical Properties

  • Polarity and Solubility : The benzenesulfonyl group increases polarity compared to simple esters like methyl benzoate, enhancing solubility in polar aprotic solvents but reducing lipid solubility .
  • Alkyne Reactivity: The hept-2-ynoate chain enables click chemistry applications, distinguishing it from saturated esters (e.g., methyl butanoate) and fluorinated surfactants .

Q & A

Q. Basic

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the alkyne (δ\delta ~90-100 ppm for sp carbons) and benzenesulfonyl group (aromatic protons at δ\delta 7.5-8.0 ppm).
  • IR Spectroscopy : Strong absorptions at ~2200 cm1^{-1} (C≡C stretch) and ~1350/1150 cm1^{-1} (S=O asymmetric/symmetric stretches).
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion [M+H]+^+ and fragmentation patterns. X-ray crystallography may resolve stereoelectronic effects if crystals are obtainable .

What safety protocols are critical when handling this compound?

Q. Basic

  • Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact.
  • Monitor airborne concentrations with gas detectors; engineering controls (e.g., local exhaust ventilation) are mandatory if exposure exceeds 1 ppm.
  • Emergency showers/eye wash stations must be accessible. Contaminated clothing should be removed immediately and laundered separately .

How does the benzenesulfonyl moiety influence reactivity in nucleophilic substitution reactions?

Advanced
The benzenesulfonyl group acts as a strong electron-withdrawing group, polarizing adjacent bonds and enhancing electrophilicity at the alkyne or ester carbonyl. This facilitates nucleophilic attack (e.g., by amines or thiols) but may sterically hinder bulkier nucleophiles. Comparative studies with non-sulfonylated analogs show ~3x faster reaction rates in SN2 mechanisms .

What strategies improve the compound’s stability under acidic or thermal conditions?

Q. Advanced

  • pH Stability : Buffered solutions (pH 6–8) prevent ester hydrolysis. Lyophilization enhances shelf life.
  • Thermal Stability : Storage at −20°C in inert atmospheres (argon) reduces degradation. Stabilizing additives like BHT (butylated hydroxytoluene) inhibit radical-mediated alkyne oxidation. Accelerated stability studies (40°C/75% RH) can model long-term behavior .

How can structure-activity relationship (SAR) studies guide neuropharmacological applications?

Q. Advanced

  • Functional Group Modifications : Replace the methyl ester with ethyl or tert-butyl esters to modulate lipophilicity and blood-brain barrier penetration.
  • Biological Assays : In vitro dopamine D2 receptor binding assays (IC50_{50} values) and in vivo rodent models for antipsychotic activity (e.g., prepulse inhibition tests) correlate structural changes with efficacy. Analog libraries (e.g., 4-chloro or methoxy-substituted benzenesulfonyl variants) are prioritized based on computational docking .

Which in vitro models are suitable for studying interactions with enzymatic targets?

Q. Advanced

  • Enzyme Inhibition : Use recombinant acetylcholinesterase or monoamine oxidases in fluorometric assays (IC50_{50} determination).
  • Cellular Uptake : Radiolabeled compound (e.g., 14^{14}C-methyl) in Caco-2 cell monolayers evaluates intestinal absorption.
  • Receptor Profiling : Competitive binding assays with 3^3H-labeled ligands (e.g., serotonin 5-HT2A_{2A} receptors) identify off-target effects .

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